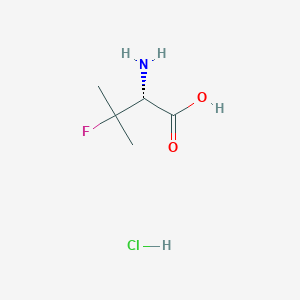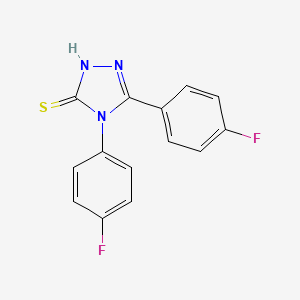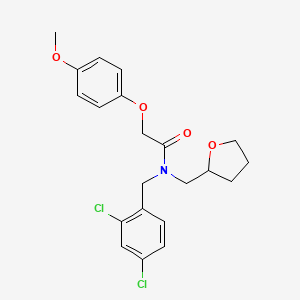
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a complex organic compound featuring sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with a suitable carbamodithioate precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen atoms, potentially converting the sulfone groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions or other nucleophilic sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dioxido-2,3-dihydrothiophene: A simpler analog that lacks the carbamodithioate group.
Tetrahydrothiophene-1,1-dioxide: Another related compound with similar sulfur-oxygen functionalities.
Carbamodithioates: A broader class of compounds that share the carbamodithioate functional group.
Uniqueness
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is unique due to the combination of its sulfur-oxygen framework and the carbamodithioate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO4S4 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H15NO4S4/c1-11(8-2-4-18(12,13)6-8)10(16)17-9-3-5-19(14,15)7-9/h3,5,8-9H,2,4,6-7H2,1H3 |
Clé InChI |
HYXGXPXNFWQTCK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCS(=O)(=O)C1)C(=S)SC2CS(=O)(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)


![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)



![Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B12123685.png)


![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)


![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)
